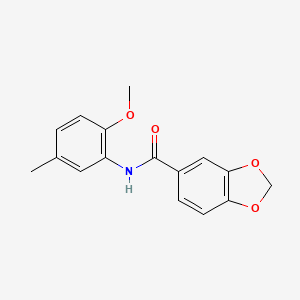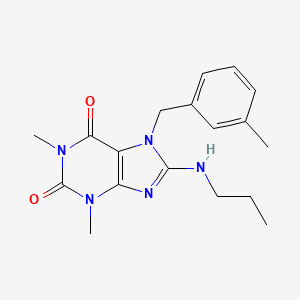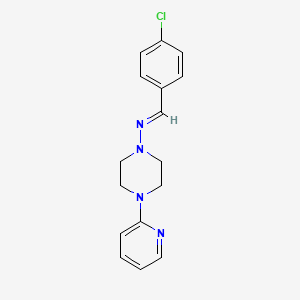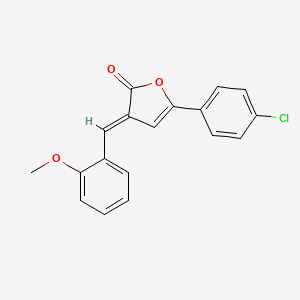![molecular formula C15H12N4O B5538055 2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the interaction of specific anhydrides with amino acids or their derivatives under reflux conditions, leading to cyclodehydration and further chemical modifications. For instance, the synthesis of 3-amino-4(3H)-quinazolinones can be achieved through the treatment of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate. This process allows for the creation of a core quinazolinone structure, which can be further modified to produce a variety of derivatives through reactions with isocyanates, isothiocyanates, and other electrophiles (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a fused pyrimidine and benzene ring, which forms the quinazoline backbone. This structure can be further elaborated with various substituents, leading to compounds with diverse physical and chemical properties. Structural analysis often involves techniques such as X-ray crystallography, which reveals the planarity of the aromatic systems and the spatial arrangement of substituents around the quinazoline core (Özgen et al., 2005).
Chemical Reactions and Properties
Quinazolinone derivatives can undergo a variety of chemical reactions, including lithiation, which allows for the introduction of different substituents at specific positions on the molecule. This reactivity is exploited in the synthesis of 2-substituted derivatives, demonstrating the versatility of quinazolinones as synthetic intermediates. Such reactions are pivotal for the development of molecules with tailored properties for potential applications in various fields (Smith et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone derivatives have been explored for their varied biological activities through different synthetic routes. Notably, the synthesis of some biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride showcased antimicrobial activities of selected compounds after being synthesized via two distinct routes involving anthranilic acid or methyl anthranilate. These compounds, upon treatment with various reagents, led to the creation of urea, thiourea, thiazole, and pyrimidine derivatives, alongside some bisquinazolines, underscoring their potential for antimicrobial applications (Ammar et al., 2011).
Pharmacological Profiles
The pharmacological exploration of quinazolinone derivatives has included the synthesis and evaluation of nonimidazole H3 receptor inverse agonists. A specific derivative was highlighted for its potent H3 inverse agonist activity, excellent selectivity, satisfactory pharmacokinetic profiles, and brain penetrability in laboratory animals, demonstrating its potential as an efficacious drug. This research exemplifies the therapeutic possibilities of quinazolinone derivatives in modulating histamine receptors (Nagase et al., 2008).
Anticancer and Antimalarial Potential
The synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone and their antimicrobial activity evaluation revealed that certain compounds exhibited significant growth inhibition of bacteria and fungi. This discovery aligns with the ongoing search for novel antimicrobial and potentially anticancer agents within the quinazolinone class (Abu‐Hashem, 2018). Furthermore, the synthesis of novel 4(3H)-quinazolinone derivatives as potential anti-malarial agents through the reaction with different substituted aromatic aldehydes demonstrated activity against the Plasmodium berghei, indicating the antimalarial capacity of this chemical class (Bule et al., 2015).
Anticonvulsant Activity
Research into 2-substituted 3-aryl-4(3H)-quinazolinones related to methaqualone unveiled compounds with promising anticonvulsant activity. This study identified derivatives that showed good protection against seizures with relatively low neurotoxicity, highlighting the potential of quinazolinone derivatives in anticonvulsant therapy (Wolfe et al., 1990).
Wirkmechanismus
While the specific mechanism of action for “2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone” is not mentioned in the retrieved papers, quinazolinones are known to be “privileged” pharmacophores for anticancer and antimicrobial activities . Some 3-amino-2-methyl-quinazolin-4(3H)-ones were found to be photo-active towards plasmid DNA under UVB and UVA irradiation .
Zukünftige Richtungen
The future directions for research on “2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Since quinazolinones are known to be “privileged” pharmacophores for anticancer and antimicrobial activities, these compounds could be further investigated for potential drug development .
Eigenschaften
IUPAC Name |
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-11-18-14-7-3-2-6-13(14)15(20)19(11)17-10-12-5-4-8-16-9-12/h2-10H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKLMJOLFIEFP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)





![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)


![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)